Chemical structure and properties of Ethyl-(3-trifluoromethoxy-propyl)-amine
Chemical structure and properties of Ethyl-(3-trifluoromethoxy-propyl)-amine
An In-depth Technical Guide on Ethyl-(3-trifluoromethoxy-propyl)-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl-(3-trifluoromethoxy-propyl)-amine is a fluorinated aliphatic amine that holds significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethoxy (-OCF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Ethyl-(3-trifluoromethoxy-propyl)-amine, serving as a technical resource for professionals in drug discovery and chemical research.
The trifluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups.[3][4] These characteristics make it a valuable substituent in the design of novel therapeutic agents.[1][5]
Chemical Structure and Identification
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IUPAC Name: N-ethyl-3-(trifluoromethoxy)propan-1-amine
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Synonyms: No widely recognized synonyms are available.
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CAS Number: A specific CAS number for this compound is not readily found in public databases, which may indicate it is a novel or specialized research chemical.
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Molecular Formula: C6H12F3NO
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Molecular Weight: 171.16 g/mol
Caption: 2D structure of Ethyl-(3-trifluoromethoxy-propyl)-amine.
Physicochemical Properties
The properties of Ethyl-(3-trifluoromethoxy-propyl)-amine are significantly influenced by the trifluoromethoxy group. This group increases lipophilicity, which can improve a molecule's ability to cross biological membranes.[3][4] The strong electron-withdrawing nature of the trifluoromethoxy group is also expected to reduce the basicity of the amine compared to its non-fluorinated analog.[1][2]
| Property | Predicted/Estimated Value | Rationale/Source |
| Molecular Weight | 171.16 g/mol | Calculated from the molecular formula. |
| Boiling Point | Not experimentally determined. | Expected to be higher than non-fluorinated analogs due to increased molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents. | The aliphatic and ether components suggest solubility in solvents like ethanol, methanol, and dichloromethane. |
| pKa (of the conjugate acid) | Estimated to be lower than typical alkylamines (pKa ~10-11). | The electron-withdrawing trifluoromethoxy group reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[6] |
| LogP | Higher than the non-fluorinated analog. | The trifluoromethoxy group is known to significantly increase lipophilicity.[3][4] |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of secondary amines like Ethyl-(3-trifluoromethoxy-propyl)-amine is reductive amination.[7][8] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the desired amine.[9][10]
Experimental Workflow: Reductive Amination
Caption: A typical workflow for the synthesis of Ethyl-(3-trifluoromethoxy-propyl)-amine.
Detailed Protocol:
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Imine Formation: To a solution of 3-(trifluoromethoxy)propanal (1.0 equivalent) in methanol at 0 °C, add ethylamine (1.1 equivalents). Allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Expertise & Experience: The choice of methanol as a solvent is due to its ability to dissolve both the reactants and the reducing agent. The reaction is initially cooled to control any potential exotherm.
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Reduction: Cool the reaction mixture back to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)3) is a suitable alternative.[9] Allow the reaction to warm to room temperature and stir for an additional 3-6 hours.
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Work-up: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Ethyl-(3-trifluoromethoxy-propyl)-amine. The identity and purity should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Applications in Drug Development
The strategic incorporation of fluorine or fluorine-containing groups is a prevalent strategy in modern medicinal chemistry.[1][12] More than half of all newly approved small-molecule drugs contain at least one fluorine atom.[12]
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] This can increase the in vivo half-life of a drug candidate.
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Increased Lipophilicity and Membrane Permeability: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4]
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Modulation of Basicity (pKa): The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of the amine.[2][13] This alteration in basicity can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[1]
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Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[1][5]
Given these advantageous properties, Ethyl-(3-trifluoromethoxy-propyl)-amine serves as a valuable building block for synthesizing novel compounds in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][14]
Safety and Handling
As with all chemicals, proper safety precautions should be observed when handling Ethyl-(3-trifluoromethoxy-propyl)-amine. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl-(3-trifluoromethoxy-propyl)-amine represents a promising and versatile building block for the development of new chemical entities with potentially enhanced pharmacological profiles. Its synthesis via reductive amination is a straightforward and established method. The unique properties conferred by the trifluoromethoxy group make this and related compounds of high interest to researchers in the pharmaceutical and agrochemical industries.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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